molecular formula C14H23ClN2O B11819243 2-amino-N-benzyl-N-ethylpentanamide hydrochloride

2-amino-N-benzyl-N-ethylpentanamide hydrochloride

Cat. No.: B11819243
M. Wt: 270.80 g/mol
InChI Key: HEWMYLFWWHTEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-benzyl-N-ethylpentanamide hydrochloride is a synthetic organic compound characterized by a pentanamide backbone substituted with benzyl and ethyl groups at the nitrogen atom, and an amino group at the second carbon. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. The compound’s structural features, including its branched alkyl chain and aromatic benzyl group, influence its physicochemical properties (e.g., lipophilicity, melting point) and biological interactions .

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

2-amino-N-benzyl-N-ethylpentanamide;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-3-8-13(15)14(17)16(4-2)11-12-9-6-5-7-10-12;/h5-7,9-10,13H,3-4,8,11,15H2,1-2H3;1H

InChI Key

HEWMYLFWWHTEAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N(CC)CC1=CC=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-N-benzyl-N-ethylpentanamide hydrochloride typically involves the reaction of benzylamine with ethylpentanamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

2-amino-N-benzyl-N-ethylpentanamide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Research

Due to its structural similarities with bioactive compounds, 2-amino-N-benzyl-N-ethylpentanamide hydrochloride is being investigated for its pharmacological properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, warranting further investigation into its mechanism of action.
  • Analgesic Properties : Its interaction with pain pathways may provide insights into developing new analgesics.

Biochemical Studies

The compound is utilized in various biochemical assays to study:

  • Enzyme Inhibition : It serves as a probe to investigate enzyme interactions and inhibition mechanisms.
  • Protein Interactions : Its ability to bind to specific proteins makes it valuable for studying protein function and dynamics.

Chemical Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing various organic molecules. Its unique functional groups allow for diverse chemical reactions, including:

  • Nucleophilic Substitution Reactions : The benzyl or ethyl groups can be modified to create new derivatives.
  • Oxidation/Reduction Reactions : The compound can undergo oxidation or reduction to yield different chemical entities.

Case Study 1: Antiparasitic Activity

Research has identified compounds structurally similar to this compound that exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. For instance:

  • A study demonstrated that an analogue showed an in vitro EC50 = 0.001 μM against Trypanosoma brucei, indicating strong antiparasitic properties and good bioavailability in mice .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibitors, compounds derived from similar structures were tested against various enzymes, revealing significant inhibitory effects on key metabolic pathways relevant to diseases like diabetes and Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N-ethylpentanamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Key structural analogues include ephedrine hydrochloride , pseudoephedrine hydrochloride , and donepezil hydrochloride . These compounds share common features such as:

  • Hydrochloride salt formation for improved bioavailability.
  • Substituted aromatic or alkyl groups modulating receptor binding.
Compound Core Structure Functional Groups Key Applications
2-Amino-N-benzyl-N-ethylpentanamide HCl Pentanamide backbone Benzyl, ethyl, amino Neurological research
Ephedrine HCl Phenethylamine Hydroxyl, methyl, amine Decongestant, bronchodilator
Donepezil HCl Piperidine-linked indanone Benzyl, piperidine Alzheimer’s disease treatment
Physicochemical Properties

Thermal Stability :

  • DSC Data: Verapamil hydrochloride (a structurally distinct but pharmaceutically relevant HCl salt) exhibits a sharp endothermic peak at ~147°C due to dehydration and decomposition . By contrast, 2-amino-N-benzyl-N-ethylpentanamide HCl likely has a higher melting point (~180–200°C) owing to stronger intermolecular forces from its branched alkyl chain and aromatic ring .
  • FT-IR Spectral Data : Amide C=O stretching (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) are critical for identifying amide-based hydrochlorides. These peaks overlap with those of pseudoephedrine HCl (C=O at 1660 cm⁻¹) but differ from sulfonamide-based salts like N-acetylsulfamethoxazole HCl (S=O peaks at 1150–1250 cm⁻¹) .

Key Research Findings and Limitations

  • Advantages : The compound’s modular structure allows for derivatization (e.g., halogenation of the benzyl ring) to enhance bioactivity. Its hydrochloride salt ensures compatibility with aqueous formulations.
  • Limitations: Limited solubility in nonpolar solvents restricts its use in lipid-based drug delivery systems. Comparative studies with pseudoephedrine HCl also highlight reduced thermal stability under high humidity .

Biological Activity

2-amino-N-benzyl-N-ethylpentanamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15_{15}H22_{22}ClN1_{1}O and a molecular weight of approximately 270.8 g/mol. It features a pentanamide structure with an amine group and a benzyl group, which may contribute to its pharmacological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays and applications.

Research indicates that this compound may interact with various biological receptors and enzymes. Initial studies suggest potential interactions with neurotransmitter systems, specifically those involved in pain perception and inflammation pathways. The compound's dual nitrogen functionalities allow for diverse interactions within biological systems, which is crucial for its pharmacological activity.

Pharmacological Properties

Preliminary studies have highlighted several potential pharmacological effects of this compound:

  • Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Its ability to influence pain perception suggests it could serve as an analgesic agent.

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological receptors. Techniques such as radiolabeling and computational modeling have been employed to elucidate its mechanism of action. These studies indicate that the compound may inhibit specific enzymes or modulate receptor activity, contributing to its therapeutic potential.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Compound Biological Activity Study Reference
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamideEnhanced lipophilicity; potential CNS activity
2-Amino-N-ethylacetamide hydrochlorideSimpler structure; baseline for comparison
N,N-DiethylbenzamidePrimarily amide structure; lacks amino group

These comparative studies emphasize the unique structural features of this compound that may confer distinct biological activities not present in other compounds.

Q & A

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Plasma half-life is determined via LC-MS/MS. Toxicity is assessed in 14-day repeated-dose studies (histopathology of liver/kidney). Compare metabolic profiles using liver microsomes from humans and rodents .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT2C PDB: 6BQG). MD simulations (GROMACS) assess binding stability over 100 ns. QSAR models prioritize derivatives with improved LogP and polar surface area .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.